molecular formula C10H11B B1323576 2-Bromo-3-(4-methylphenyl)-1-propene CAS No. 731772-21-7

2-Bromo-3-(4-methylphenyl)-1-propene

Cat. No.: B1323576
CAS No.: 731772-21-7
M. Wt: 211.1 g/mol
InChI Key: VESFFGOSQKMMCL-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methylphenyl)-1-propene, also known as 4-methyl-2-bromopropene, is a chemical compound with a bromine atom attached to the carbon-carbon double bond. It is a volatile, colorless liquid with a characteristic odor. It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the production of polyethylene.

Scientific Research Applications

1. Dopamine Beta-Hydroxylase Inhibition

2-Bromo-3-(4-methylphenyl)-1-propene has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase, an enzyme crucial in the biosynthesis of norepinephrine from dopamine. This compound inactivates the enzyme in a mechanism-dependent fashion, requiring oxygen and a reducing agent, with the inactivation being irreversible. This property is significant for studies exploring the modulation of norepinephrine in biological systems (Colombo et al., 1984).

2. Regiochemical Analysis in Organic Synthesis

In the field of organic synthesis, this compound plays a role in understanding the regiochemistry of nucleophilic attacks on halo pi-allyl complexes. Research shows how the presence of certain ions, like acetate or phenoxide, can influence the direction of nucleophilic attack in these reactions, providing insights into the mechanisms of complex organic reactions (Organ et al., 2003).

3. Development of Multi-Coupling Reagents

This compound derivatives have been explored as multi-coupling reagents in organic chemistry. These compounds can react with a variety of electrophiles, leading to the production of functionalized sulfones, which are key intermediates in synthesizing complex organic molecules. This property is valuable for creating diverse chemical structures in pharmaceuticals and material science (Auvray et al., 1985).

4. Role in the Synthesis of Organic Compounds

Research has highlighted the utility of this compound in the synthesis of various organic compounds, such as 2-substituted-4-trimethylsilylfurans. This aspect of its reactivity is important for the development of new synthetic routes and methodologies in organic chemistry (Knockel & Normant, 1984).

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESFFGOSQKMMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641126
Record name 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-21-7
Record name 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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